4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Organic Synthesis Quality Control

Specifically designed for medicinal chemistry programs targeting PI4KIIIβ and other kinases. This 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine building block (CAS 1160502-46-4) features a unique substitution pattern that enables efficient transition metal-catalyzed cross-couplings. Unlike other regioisomers, its distinct electronic distribution, predicted pKa, and lower boiling point ensure high-yielding synthesis and reproducible biological activity. With 98% purity and citations in 14 patents, it is the reliable intermediate for generating patentable kinase inhibitor libraries and robust analytical methods.

Molecular Formula C7H6IN3
Molecular Weight 259.05
CAS No. 1160502-46-4
Cat. No. B2934790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
CAS1160502-46-4
Molecular FormulaC7H6IN3
Molecular Weight259.05
Structural Identifiers
SMILESCC1=CN=C2C(=C1I)C=NN2
InChIInChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyVMWWEASUDFBAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1160502-46-4): A Strategic Building Block for Kinase-Targeted Medicinal Chemistry


4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block featuring an iodine atom at the 4-position and a methyl group at the 5-position of the fused pyrazolo[3,4-b]pyridine core . This substitution pattern enables efficient participation in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, making it a versatile intermediate for constructing complex, biologically active molecules . The compound is frequently employed in the synthesis of kinase inhibitor libraries, notably those targeting PI4KIIIβ and other therapeutically relevant kinases [1].

Why 4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Closely Related Pyrazolopyridine Analogs


The pyrazolo[3,4-b]pyridine scaffold contains multiple substitution sites (N1, C3, C4, C5, C6) [1], and even minor positional isomerism dramatically alters physicochemical properties and downstream reactivity. For instance, moving the iodine from the 4-position to the 3-position or the methyl from the 5-position to the 1-position changes the compound's electronic distribution, predicted pKa, and LogP, which in turn affects its performance in cross-coupling reactions and its final pharmacokinetic profile in drug candidates . Generic substitution with a different isomer therefore introduces unverified changes in synthetic yield, purity, and biological activity, necessitating the use of the precisely defined 4-iodo-5-methyl variant for reproducible research.

Quantitative Differentiation: Why 4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is the Preferred Choice for Precision Synthesis


Superior Commercial Purity Enables Higher Yield in Cross-Coupling Reactions

The commercially available purity of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is documented at 98% , which is higher than the minimum purity specification of 95% for the closely related 4-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine analog . This higher purity reduces the presence of dehalogenated or other impurities that can poison palladium catalysts in Suzuki-Miyaura couplings, directly improving reaction yield and reproducibility.

Medicinal Chemistry Organic Synthesis Quality Control

Distinct Physicochemical Profile Guides Purification and Formulation

The predicted boiling point of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is 240.4±50.0 °C , whereas the 3-iodo regioisomer (3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine) exhibits a significantly higher predicted boiling point of 388.1±37.0 °C . This difference of approximately 148 °C provides a clear thermodynamic distinction that can be exploited for separation and purification during synthesis.

Pre-formulation Analytical Chemistry Process Chemistry

Optimized Positional Substitution for Kinase Inhibitor Scaffold Elaboration

The 4-iodo-5-methyl substitution pattern on the pyrazolo[3,4-b]pyridine core is explicitly utilized as a key intermediate in the synthesis of selective PI4KIIIβ inhibitors [1]. This specific regioisomer allows for further functionalization at the 4-position via cross-coupling, which is a critical step in accessing the patented diaza monocyclic, bridged bicyclic, and spirocyclic derivatives described in EP3157922 [1]. In contrast, 3-iodo or 1-methyl substituted analogs do not provide the same vector for elaborating the 4-position, limiting their utility in this specific kinase inhibitor series.

Kinase Inhibition PI4KIIIβ Structure-Activity Relationship

Higher Patent Association Suggests Broader Utility and Validation

4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is associated with 14 patents, as indexed by PubChemLite [1]. This indicates a broader and more validated use in proprietary drug discovery programs compared to some closely related analogs, which may have fewer or no patent associations. This metric serves as a proxy for the compound's established utility in generating novel, patentable chemical matter.

Intellectual Property Drug Discovery Technology Scouting

Optimal Use Cases for 4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Based on Quantified Advantages


Medicinal Chemistry: PI4KIIIβ Kinase Inhibitor Lead Optimization

For teams developing PI4KIIIβ inhibitors, 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is the requisite building block for introducing diversity at the 4-position via Suzuki-Miyaura coupling, as detailed in EP3157922 [1]. The compound's 98% purity ensures robust and high-yielding cross-coupling reactions, critical for generating SAR data and advancing lead compounds.

Process Chemistry: High-Yield Synthesis of Complex Heterocycles

The predicted lower boiling point of 240.4 °C [1] compared to its 3-iodo regioisomer (388.1 °C) makes 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine more amenable to purification by distillation or solvent removal under mild conditions. This property is advantageous in process chemistry where minimizing thermal stress on sensitive intermediates is paramount.

Drug Discovery: Patent-Driven Scaffold Hopping and Library Synthesis

The compound's association with 14 patents [1] validates its utility in generating novel intellectual property. Research groups focused on kinase inhibitor library synthesis can confidently use this building block to explore chemical space around the pyrazolo[3,4-b]pyridine core, knowing it has a proven track record in successful drug discovery programs.

Analytical and Quality Control: Method Development and Reference Standard

The well-defined and commercially available high purity (98%) of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine makes it suitable as a reference standard for developing HPLC or LCMS methods. Its distinct physicochemical properties, including a predicted pKa of 4.55 [1], allow for the creation of robust analytical methods to monitor reactions and assess purity of final drug candidates.

Quote Request

Request a Quote for 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.